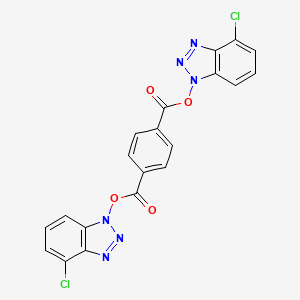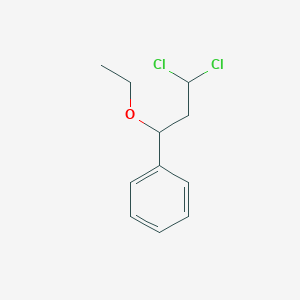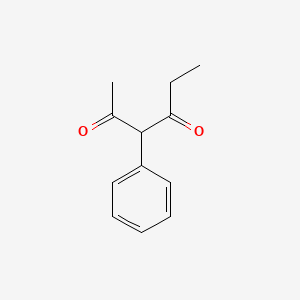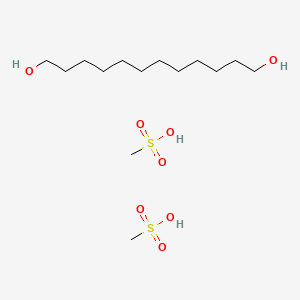
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring containing three carbonyl groups and a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- typically involves the reaction of imidazolidinetrione with 2-bromoethyl and 1-naphthylmethyl reagents under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- involves its interaction with specific molecular targets. The bromine atom in the 2-bromoethyl group can participate in electrophilic reactions, while the naphthylmethyl group may enhance binding affinity to certain proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Imidazolidinetrione, 3-(2-chloroethyl)-1-(1-naphthylmethyl)-
- Imidazolidinetrione, 3-(2-iodoethyl)-1-(1-naphthylmethyl)-
Uniqueness
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with chlorine or iodine analogs. This uniqueness can be leveraged in various chemical and biological applications.
Propiedades
Número CAS |
101564-85-6 |
|---|---|
Fórmula molecular |
C16H13BrN2O3 |
Peso molecular |
361.19 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C16H13BrN2O3/c17-8-9-18-14(20)15(21)19(16(18)22)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
Clave InChI |
CBDDXKCBLPAKTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=O)N(C3=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)


![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)

![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)


![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
